molecular formula C19H18O4 B2680646 9-(4-hydroxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione CAS No. 144036-28-2

9-(4-hydroxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

Cat. No.: B2680646
CAS No.: 144036-28-2
M. Wt: 310.349
InChI Key: CAJIXRCHRHEPNN-UHFFFAOYSA-N
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Description

9-(4-hydroxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is an organic compound belonging to the xanthene family Xanthenes are known for their diverse applications in various fields, including dyes, pharmaceuticals, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-hydroxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione typically involves a multi-step process:

    Condensation Reaction: The initial step often involves the condensation of 4-hydroxybenzaldehyde with cyclohexanone in the presence of a catalyst such as p-toluenesulfonic acid. This reaction forms an intermediate compound.

    Cyclization: The intermediate undergoes cyclization under acidic or basic conditions to form the xanthene core structure.

    Oxidation: The final step may involve oxidation to introduce the ketone functionalities at the 1 and 8 positions of the xanthene ring.

Industrial Production Methods

Industrial production of this compound may utilize continuous flow reactors to enhance reaction efficiency and yield. Catalysts such as Lewis acids or solid acid catalysts can be employed to facilitate the reactions. The use of green chemistry principles, such as solvent-free conditions or recyclable catalysts, is also explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the ketone groups, converting them into alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts for Substitution: Aluminum chloride, ferric chloride.

Major Products

    Oxidation: Quinones and related derivatives.

    Reduction: Alcohol derivatives of the xanthene ring.

    Substitution: Various substituted xanthenes depending on the electrophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 9-(4-hydroxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione serves as a precursor for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

The compound’s potential biological activities are explored in medicinal chemistry. It may exhibit antioxidant, anti-inflammatory, or antimicrobial properties, making it a candidate for drug development.

Medicine

In medicinal research, derivatives of this compound are investigated for their potential therapeutic effects. They may act as enzyme inhibitors or interact with specific biological pathways, offering possibilities for treating various diseases.

Industry

In the industrial sector, this compound can be used in the production of dyes and pigments due to its chromophoric properties. It may also find applications in the development of organic electronic materials.

Mechanism of Action

The mechanism by which 9-(4-hydroxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Xanthene: The parent compound, lacking the hydroxyphenyl and ketone groups.

    Fluorene: Similar structure but with a different core ring system.

    Phenolphthalein: Another xanthene derivative with distinct functional groups.

Uniqueness

9-(4-hydroxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is unique due to the presence of both hydroxyphenyl and ketone functionalities, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

9-(4-hydroxyphenyl)-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O4/c20-12-9-7-11(8-10-12)17-18-13(21)3-1-5-15(18)23-16-6-2-4-14(22)19(16)17/h7-10,17,20H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAJIXRCHRHEPNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(C3=C(O2)CCCC3=O)C4=CC=C(C=C4)O)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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